Methyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)butanoate
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Overview
Description
Methyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)butanoate is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Mechanism of Action
Target of Action
Methyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)butanoate is a chemical compound used in scientific research. It’s part of the indole derivatives family, which are known to bind with high affinity to multiple receptors . .
Mode of Action
These changes can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
These pathways can lead to various downstream effects, contributing to the compound’s broad-spectrum biological activities .
Result of Action
, it can be inferred that this compound may have diverse molecular and cellular effects.
Preparation Methods
The synthesis of Methyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)butanoate involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole structure, which is further modified through a series of steps to obtain the desired compound. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Methyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its bioactive properties.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Methyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)butanoate can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Studied for its broad-spectrum antiviral properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and synthetic utility .
Properties
IUPAC Name |
methyl 4-[(7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carbonyl)amino]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-21-11-9-12(18)17-8-4-5-10(17)14(11)15(20)16-7-3-6-13(19)22-2/h9H,3-8H2,1-2H3,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVVDOAPFXSINM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCC2=C1C(=O)NCCCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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